molecular formula C20H27N3O4S B2861670 2,5-dimethoxy-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzenesulfonamide CAS No. 1170564-38-1

2,5-dimethoxy-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzenesulfonamide

Cat. No.: B2861670
CAS No.: 1170564-38-1
M. Wt: 405.51
InChI Key: ZOYIFRLTDXNOAC-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide core substituted with methoxy groups and a piperazine derivative. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxybenzenesulfonyl chloride and 4-((4-methylpiperazin-1-yl)methyl)aniline.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Catalysts and Reagents: Common reagents include base catalysts like triethylamine or pyridine to facilitate the nucleophilic substitution reaction.

    Procedure: The 2,5-dimethoxybenzenesulfonyl chloride is reacted with 4-((4-methylpiperazin-1-yl)methyl)aniline in the presence of a base to form the desired sulfonamide.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves:

    Batch or Continuous Flow Reactors: To control reaction conditions more precisely.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2,5-Dimethoxy-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxybenzenesulfonamide: Lacks the piperazine moiety.

    N-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)benzenesulfonamide: Lacks the methoxy groups.

Uniqueness

2,5-Dimethoxy-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzenesulfonamide is unique due to the combination of methoxy groups and a piperazine derivative, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2,5-dimethoxy-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S/c1-22-10-12-23(13-11-22)15-16-4-6-17(7-5-16)21-28(24,25)20-14-18(26-2)8-9-19(20)27-3/h4-9,14,21H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYIFRLTDXNOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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